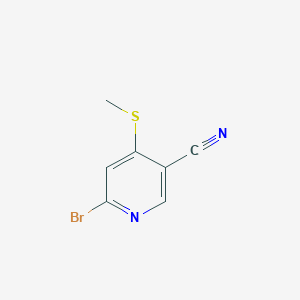

6-Bromo-4-(methylthio)nicotinonitrile

説明

Contextualization of Nicotinonitrile Derivatives in Heterocyclic Synthesis

Nicotinonitrile derivatives serve as pivotal building blocks in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. researchgate.netekb.egresearchgate.net The presence of the electron-withdrawing cyano group and the nitrogen atom within the pyridine (B92270) ring activates the scaffold for various chemical transformations. These include nucleophilic aromatic substitution, cross-coupling reactions, and cyclization reactions, enabling the construction of complex molecular architectures. The versatility of nicotinonitriles has led to their application in the development of pharmaceuticals, agrochemicals, and materials with unique photophysical properties. researchgate.netmdpi.com

Significance of Pyridine-3-carbonitrile Scaffolds in Advanced Chemical Research

The pyridine-3-carbonitrile, or nicotinonitrile, scaffold is a privileged structure in medicinal chemistry. ekb.egresearchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions has made it a key component in the design of enzyme inhibitors and receptor modulators. Marketed drugs such as bosutinib, milrinone, and neratinib (B1684480) feature the nicotinonitrile core, highlighting its importance in the development of therapeutics for a range of diseases, including cancer and cardiovascular disorders. researchgate.net Furthermore, the unique electronic properties of this scaffold have led to its investigation in the field of materials science for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Rationale for Focused Academic Inquiry into 6-Bromo-4-(methylthio)nicotinonitrile

The specific substitution pattern of this compound presents a unique combination of reactive sites, making it a compound of significant interest for synthetic chemists. The bromine atom at the 6-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. mdpi.com The methylthio group at the 4-position can be oxidized to sulfoxide (B87167) or sulfone, thereby modulating the electronic properties of the pyridine ring, or it can be a leaving group in nucleophilic substitution reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization. This trifecta of functional groups offers a rich platform for the generation of novel and complex molecules. The compound has been utilized as a key intermediate in the synthesis of bioactive molecules and drug delivery systems. Its structure allows for a variety of chemical reactions, including diazo-coupling and other functional group transformations, which are valuable for constructing intricate molecular frameworks.

Scope of the Research Review

This review will focus exclusively on the chemical compound this compound. It will provide a detailed overview of its chemical properties, synthesis, and reactivity. The subsequent sections will delve into specific research findings related to this compound, including data on its molecular structure and spectroscopic characterization. The aim is to provide a thorough and scientifically accurate resource for researchers interested in the chemistry and potential applications of this specific nicotinonitrile derivative.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key chemical identifiers and physical characteristics.

| Property | Value |

| IUPAC Name | 6-bromo-4-(methylthio)pyridine-3-carbonitrile |

| Molecular Formula | C₇H₅BrN₂S |

| Molecular Weight | 229.10 g/mol |

| CAS Number | 1824460-49-2 |

Data sourced from PubChem and commercial supplier information.

Spectroscopic Data

¹H NMR: Expected signals would correspond to the aromatic protons on the pyridine ring and the methyl protons of the methylthio group. The chemical shifts and coupling constants would be indicative of the substitution pattern.

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the nitrile group, and the methylthio group would be observed.

IR Spectroscopy: Characteristic absorption bands would be present for the C≡N stretch of the nitrile group, C-S stretching of the thioether, and various vibrations associated with the substituted pyridine ring.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure of the molecule, including the isotopic pattern characteristic of a bromine-containing compound.

Crystal Structure Information

Information from a commercial supplier suggests that single-crystal X-ray diffraction data for derivatives of this compound can provide precise bond lengths and angles. For instance, analysis of related structures has been performed on triclinic crystal systems (space group P-1) to determine intermolecular interactions like π-π stacking and to confirm the positions of substituents. Such studies are crucial for understanding the solid-state packing and conformation of the molecule.

Structure

2D Structure

3D Structure

特性

分子式 |

C7H5BrN2S |

|---|---|

分子量 |

229.10 g/mol |

IUPAC名 |

6-bromo-4-methylsulfanylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5BrN2S/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 |

InChIキー |

PNEPORWTKVGVFB-UHFFFAOYSA-N |

正規SMILES |

CSC1=CC(=NC=C1C#N)Br |

製品の起源 |

United States |

Reaction Mechanisms and Chemical Transformations of 6 Bromo 4 Methylthio Nicotinonitrile

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially those activated by electron-withdrawing groups. libretexts.org In 6-Bromo-4-(methylthio)nicotinonitrile, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the presence of the strongly electron-withdrawing cyano group. These features make the pyridine ring susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized anionic intermediate. libretexts.org The presence of electron-withdrawing groups, particularly at positions ortho or para to the leaving group, is crucial for stabilizing this intermediate. libretexts.org In this compound, the ring nitrogen and the cyano group help to delocalize the negative charge of the Meisenheimer complex, thus facilitating the reaction. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring.

However, recent studies suggest that some SNAr reactions, particularly on heterocyclic systems like pyridine, may proceed through a concerted mechanism rather than a stepwise one. nih.gov Regardless of the precise mechanism, the bromine atom at the 6-position is readily displaced by a variety of nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | 6-Alkoxy-4-(methylthio)nicotinonitrile |

| Amine | Ammonia (NH₃), primary/secondary amines | 6-Amino-4-(methylthio)nicotinonitrile derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | 6-(Arylthio)-4-(methylthio)nicotinonitrile |

Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Position

The bromine atom on the this compound scaffold serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is one of the most widely used methods, involving the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com

The catalytic cycle for the Suzuki reaction typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.

Other important palladium-catalyzed reactions applicable to this substrate include the Stille coupling (with organotin reagents), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (with amines). mdpi.com These reactions allow for the introduction of a wide array of substituents at the 6-position of the pyridine ring, including aryl, heteroaryl, alkyl, and amino groups. nih.govrsc.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagent Example | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Phenylboronic acid | 6-Phenyl-4-(methylthio)nicotinonitrile |

| Stille | Organostannane | Tributyl(vinyl)tin | 6-Vinyl-4-(methylthio)nicotinonitrile |

| Negishi | Organozinc | Phenylzinc chloride | 6-Phenyl-4-(methylthio)nicotinonitrile |

Transformations Involving the Methylthio Group

The methylthio (-SCH₃) group can also be a site of chemical transformation. One common reaction pathway involves its oxidation to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. These oxidized sulfur functionalities are much better leaving groups than the methylthio group due to the increased electron-withdrawing nature of the sulfoxide (B87167) and sulfone.

Following oxidation, the methylsulfinyl or methylsulfonyl group can be displaced by nucleophiles in an SNAr reaction. This two-step sequence provides an alternative route to functionalize the 4-position of the pyridine ring. Studies on other molecules have shown that methylsulfonyl groups can be displaced by nucleophiles like glutathione. nih.gov

Another potential transformation is a desulfurative cross-coupling reaction. In some palladium-catalyzed systems, a methylthio group can be directly coupled with organometallic reagents, leading to the formation of a new carbon-carbon bond and the extrusion of the sulfur atom. mdpi.com

Table 3: Reactivity of the Methylthio Group

| Reaction Type | Reagents | Intermediate/Product |

|---|---|---|

| Oxidation | m-CPBA, Oxone® | 6-Bromo-4-(methylsulfinyl)nicotinonitrile, 6-Bromo-4-(methylsulfonyl)nicotinonitrile |

| Nucleophilic Substitution (of sulfone) | Nu⁻ (e.g., R₂NH) | 6-Bromo-4-(dialkylamino)nicotinonitrile |

Reactivity of the Cyano Group in Nicotinonitrile Derivatives

The cyano (nitrile) group is a versatile functional group with a rich chemistry. Its strong electron-withdrawing nature activates the pyridine ring towards nucleophilic attack, as discussed previously. nih.gov Beyond its activating effect, the cyano group itself can undergo a variety of transformations.

Heteroaromatic nitriles, such as nicotinonitrile derivatives, are known to be reactive electrophiles. nih.gov They can react with biological nucleophiles like the thiol group of cysteine residues in proteins. nih.gov This reaction typically proceeds through the formation of a thioimidate intermediate, which can then cyclize to form a stable thiazoline, resulting in an irreversible covalent bond. nih.gov This reactivity makes nitrile-containing compounds interesting as potential covalent inhibitors in drug discovery.

The cyano group also serves as a synthetic precursor to other important nitrogen-containing functional groups.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxamide or a carboxylic acid.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the cyano group into a primary amine (aminomethyl group). vanderbilt.edu

Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for carboxylic acids.

Table 4: Transformations of the Cyano Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ | Carboxamide (-CONH₂) |

| Hydrolysis (full) | H₂O, H⁺ or OH⁻ (harsher conditions) | Carboxylic acid (-COOH) |

| Reduction | H₂, Pd/C or LiAlH₄ | Aminomethyl (-CH₂NH₂) |

| Tetrazole formation | NaN₃, ZnCl₂ | 5-substituted tetrazole |

Functional Group Interconversions on the Pyridine Scaffold

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk this compound is an excellent substrate for a wide range of FGIs, allowing for the systematic modification of the pyridine scaffold.

The transformations discussed in the previous sections all represent examples of FGIs:

At the 6-position: The bromo group can be converted to various carbon, nitrogen, or oxygen-based substituents via SNAr or palladium-catalyzed cross-coupling reactions. ub.edu

At the 4-position: The methylthio group can be transformed into a better leaving group (methylsulfonyl) and subsequently displaced by nucleophiles.

At the 3-position: The cyano group can be converted into an amide, carboxylic acid, primary amine, or a tetrazole ring. vanderbilt.edu

These interconversions can be performed selectively, often by choosing appropriate reagents and reaction conditions. For instance, the bromo group is generally more susceptible to palladium-catalyzed coupling than the methylthio group, allowing for selective functionalization at the 6-position. The ability to perform these transformations makes this compound a valuable building block for synthesizing a diverse library of substituted pyridine derivatives for various applications, including medicinal chemistry and materials science.

Advanced Spectroscopic Elucidation of 6 Bromo 4 Methylthio Nicotinonitrile Structure and Composition

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed analysis of the NMR spectra for 6-Bromo-4-(methylthio)nicotinonitrile cannot be provided.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment

A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methylthio group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Data Not Available | - | - | Aromatic CH |

| Data Not Available | - | - | Aromatic CH |

| Data Not Available | - | - | S-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the six carbons of the substituted pyridine ring and the one carbon of the methylthio group.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Data Not Available | C-Br |

| Data Not Available | C-S |

| Data Not Available | C-CN |

| Data Not Available | Aromatic C-H |

| Data Not Available | Aromatic C-H |

| Data Not Available | Aromatic C (quaternary) |

| Data Not Available | S-CH₃ |

Two-Dimensional NMR Techniques for Connectivity Elucidation

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments made from 1D NMR spectra by showing correlations between protons and carbons. However, no such data is available.

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N (nitrile), C-S (thioether), C-Br (bromo), and aromatic C-H and C=C/C=N bonds.

Hypothetical FTIR Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data Not Available | Stretching | C≡N (Nitrile) |

| Data Not Available | Stretching | Aromatic C-H |

| Data Not Available | Stretching | Aromatic C=C/C=N |

| Data Not Available | Stretching | C-S (Thioether) |

| Data Not Available | Stretching | C-Br |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Hypothetical Raman Data Table

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| Data Not Available | Stretching | C≡N (Nitrile) |

| Data Not Available | Ring Breathing | Pyridine Ring |

| Data Not Available | Stretching | C-S (Thioether) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, this analysis would provide crucial confirmation of its identity and structural integrity.

Molecular Weight Determination

The molecular formula for this compound is C₈H₆BrN₃S. The expected monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated. This value is fundamental in mass spectrometry for identifying the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum is expected to show a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Fragmentation Pattern

While specific experimental data on the fragmentation of this compound is not available in the reviewed literature, a theoretical fragmentation pattern can be proposed based on its structure. Upon electron impact ionization, the molecule would lose an electron to form a molecular ion (M⁺). This ion would then undergo fragmentation at its weakest bonds.

Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃): This would result in a significant fragment ion [M-15]⁺.

Loss of the entire methylthio group (•SCH₃): This would lead to a fragment at [M-47]⁺.

Cleavage of the bromine atom (•Br): This would produce a fragment ion at [M-79/81]⁺.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitriles, resulting in a fragment at [M-27]⁺.

The relative abundances of these and other potential fragment ions would provide a "fingerprint" for the molecule, allowing for its unambiguous identification when compared against a library of spectra or when analyzed by an experienced mass spectrometrist.

Interactive Data Table: Theoretical Mass Spectrometry Data for this compound

| Analysis Type | Expected Observation | Significance |

| Molecular Ion Peak | Isotopic cluster for C₈H₆BrN₃S⁺ | Confirms the molecular formula and the presence of one bromine atom. |

| Major Fragment 1 | [M - CH₃]⁺ | Indicates the presence of a methyl group. |

| Major Fragment 2 | [M - SCH₃]⁺ | Suggests the presence of a methylthio substituent. |

| Major Fragment 3 | [M - Br]⁺ | Confirms the presence of a bromine atom. |

| Major Fragment 4 | [M - HCN]⁺ | Characteristic fragmentation of a nitrile-containing compound. |

Electronic Spectroscopy (e.g., UV-Visible Spectroscopy) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Visible spectrum would be characterized by absorption bands corresponding to various electronic transitions.

The structure of this compound contains a pyridine ring, a nitrile group, a bromo substituent, and a methylthio group, all of which can influence its electronic spectrum. The key electronic transitions expected for this molecule include:

π → π* transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are typically high-energy transitions and result in strong absorption bands, often in the shorter wavelength UV region. The conjugated system of the nicotinonitrile ring is the primary contributor to these absorptions.

n → π* transitions: These transitions involve the promotion of non-bonding electrons (from the nitrogen of the pyridine ring and the nitrile group, and the sulfur of the methylthio group) to antibonding π* orbitals. These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the solvent used and the specific electronic environment of the chromophores within the molecule. While no experimental UV-Visible spectrum for this compound has been reported in the available literature, a theoretical analysis suggests that the presence of the methylthio and bromo substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted nicotinonitrile core, due to their electron-donating and perturbing effects on the π-system.

Interactive Data Table: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | π orbitals of the aromatic ring and C≡N | Shorter Wavelength UV | High |

| n → π | Non-bonding electrons on N and S | Longer Wavelength UV/Visible | Low to Medium |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements present in a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound. For a newly synthesized compound like this compound, elemental analysis provides critical evidence for its elemental composition and purity.

The theoretical elemental composition of this compound (C₈H₆BrN₃S) can be calculated from its molecular formula and the atomic weights of its constituent elements. The results of an experimental elemental analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, is considered a confirmation of the proposed empirical and molecular formula.

Theoretical Elemental Composition of C₈H₆BrN₃S:

Carbon (C): 39.36%

Hydrogen (H): 2.48%

Bromine (Br): 32.73%

Nitrogen (N): 17.21%

Sulfur (S): 13.13%

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis

| Element | Theoretical % | Experimental % |

| Carbon (C) | 39.36 | Data not available |

| Hydrogen (H) | 2.48 | Data not available |

| Nitrogen (N) | 17.21 | Data not available |

| Sulfur (S) | 13.13 | Data not available |

The absence of experimental data in the literature prevents a direct comparison. However, this table illustrates the format that would be used to validate the elemental composition of the compound.

Computational and Theoretical Investigations of 6 Bromo 4 Methylthio Nicotinonitrile

Chemoinformatics and Ligand-Based Design Principles

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the molecular properties and potential interactions of novel chemical entities. For 6-Bromo-4-(methylthio)nicotinonitrile, chemoinformatic analyses and ligand-based design principles provide a framework for understanding its drug-like characteristics and for guiding the rational design of analogues with potentially enhanced biological activity.

Chemoinformatic Analysis

Chemoinformatics involves the use of computational methods to analyze the chemical and structural information of a molecule to predict its physicochemical properties and biological activities. These predictions are crucial for assessing a compound's potential as a drug candidate. Key molecular descriptors for this compound have been calculated to evaluate its adherence to established principles of drug-likeness, such as Lipinski's Rule of Five.

The canonical SMILES (Simplified Molecular Input Line Entry System) for the compound is CSC1=CC(=NC=C1C#N)Br. nih.gov Based on this structure, several important physicochemical properties can be predicted. These properties, summarized in the table below, are fundamental to predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Design |

|---|---|---|

| Molecular Weight | 243.12 g/mol | Influences absorption and distribution; generally, values <500 are preferred for oral bioavailability. |

| cLogP (Octanol/Water Partition Coefficient) | 2.5 - 2.8 | Measures lipophilicity, affecting solubility and membrane permeability. Values <5 are typically favored. |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | Predicts cell permeability. Values <140 Ų are associated with good oral bioavailability. |

| Hydrogen Bond Donors | 0 | Affects binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 3 (N in nitrile, N in pyridine (B92270), S) | Influences solubility and the formation of interactions with biological targets. |

Note: The data in this table is based on computational predictions and may vary slightly depending on the algorithm used.

The analysis indicates that this compound generally aligns with the parameters for orally bioavailable drug candidates. Its molecular weight and cLogP are well within the desirable ranges. The TPSA suggests good potential for cell membrane penetration, and the low number of rotatable bonds indicates favorable conformational rigidity.

Ligand-Based Design Principles

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) methodologies are employed. nih.govnih.gov These strategies rely on the knowledge of other molecules that bind to the target of interest to develop a model that defines the necessary structural features for activity. nih.gov Key LBDD approaches include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogues based on the this compound scaffold, a QSAR study would involve synthesizing derivatives and evaluating their activity. The variations in activity could then be correlated with changes in molecular descriptors (e.g., electronic, steric, or hydrophobic properties). For instance, modifying the methylthio group or substituting the bromo-substituent could significantly alter the electronic distribution and lipophilicity of the molecule, which could be modeled to predict the activity of new, unsynthesized compounds. nih.gov

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. The structure of this compound presents several key features that could be part of a pharmacophore model:

An aromatic ring (the pyridine core).

A hydrogen bond acceptor (the nitrile nitrogen).

A hydrophobic region (the methylthio group).

A potential halogen bond donor (the bromine atom).

These features can be used to screen virtual compound libraries to identify other structurally diverse molecules that might bind to the same target. Furthermore, this model can guide the design of new derivatives by ensuring that proposed structural modifications retain these crucial interaction points.

By applying these computational and theoretical principles, the this compound scaffold can be systematically optimized to enhance its potential as a therapeutic agent.

Role of 6 Bromo 4 Methylthio Nicotinonitrile As a Synthetic Intermediate and Building Block

Precursor for Advanced Pyridine (B92270) and Fused Heterocyclic Systems

The strategic positioning of a bromine atom at the 6-position, a methylthio group at the 4-position, and a nitrile group at the 3-position of the pyridine ring makes 6-Bromo-4-(methylthio)nicotinonitrile an exceptionally useful precursor for the synthesis of more complex pyridine derivatives and a variety of fused heterocyclic systems. The differential reactivity of these functional groups allows for a stepwise and controlled elaboration of the molecular framework.

The bromine atom is susceptible to displacement by various nucleophiles and can participate in a range of cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of a wide array of substituents at the 6-position, including alkyl, aryl, and heteroaryl groups, thereby facilitating the synthesis of highly functionalized pyridines.

Furthermore, the nitrile group and the adjacent methylthio group are key players in the construction of fused ring systems. A common and powerful strategy involves the intramolecular cyclization of derivatives of this compound to form thieno[2,3-b]pyridines. This transformation is typically achieved by first reacting the nitrile group or a group derived from it with a suitable reagent to introduce a side chain that can subsequently undergo cyclization with the sulfur atom of the methylthio group. For instance, the reaction of related 2-(methylthio)nicotinonitrile (B1597236) derivatives with α-haloketones, followed by base-catalyzed cyclization, is a well-established method for the synthesis of 3-aminothieno[2,3-b]pyridines. This approach highlights the utility of the methylthio and nitrile functionalities in concert to build a thiophene (B33073) ring fused to the pyridine core.

Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further handles for the construction of other fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. The inherent reactivity of the nicotinonitrile core allows for its elaboration into these and other important heterocyclic scaffolds, which are prevalent in many biologically active compounds.

| Precursor | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| This compound | Nucleophilic substitution/Cross-coupling at C6 | Substituted Pyridines |

| This compound | Intramolecular cyclization involving nitrile and methylthio groups | Thieno[2,3-b]pyridines |

| This compound | Transformation of nitrile group and subsequent cyclization | Pyrido[2,3-d]pyrimidines |

Scaffold for Complex Molecular Architecture Construction

The term "scaffold" in medicinal and organic chemistry refers to a core molecular framework upon which a variety of substituents can be systematically attached to create a library of related compounds. This compound serves as an excellent scaffold due to its multiple, orthogonally reactive sites. The bromine atom, the methylthio group, and the nitrile group can each be selectively manipulated, allowing for the sequential introduction of different molecular fragments.

This stepwise functionalization is crucial for the construction of complex molecular architectures. For example, a synthetic chemist could first perform a Suzuki coupling at the bromine position to introduce a complex aryl group. Subsequently, the methylthio group could be oxidized to a sulfoxide (B87167) or sulfone, which can then be displaced by a nucleophile to introduce another point of diversity. Finally, the nitrile group can be transformed into a variety of other functional groups, such as a tetrazole or an amidine, further increasing the molecular complexity. This ability to build upon the this compound core in a controlled manner is a hallmark of a valuable synthetic scaffold.

The resulting complex molecules, with their diverse and spatially distinct functionalities, are of significant interest in drug discovery, where the exploration of chemical space is paramount for identifying new therapeutic agents.

Development of Diverse Chemical Libraries

The creation of chemical libraries, which are large collections of distinct but structurally related compounds, is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal starting material for the generation of such libraries. Its trifunctional nature allows for a combinatorial approach to synthesis, where different building blocks can be introduced at each of the three reactive positions.

By systematically varying the reactants used to modify the bromo, methylthio, and nitrile groups, a large and diverse library of compounds can be rapidly synthesized. For instance, a matrix of reactions could be set up where a set of boronic acids is used for Suzuki coupling at the 6-position, a set of nucleophiles is used to displace the oxidized methylthio group at the 4-position, and a set of reagents is used to transform the nitrile group at the 3-position. This combinatorial approach can lead to the generation of thousands of unique compounds from a single, versatile starting material.

These chemical libraries can then be screened against a variety of biological targets to identify "hit" compounds with desired activities. The structural information from these hits can then be used to design more potent and selective molecules, demonstrating the power of library synthesis in the drug discovery process.

Applications in Materials Chemistry

While the primary applications of many heterocyclic compounds lie in the life sciences, the unique electronic and photophysical properties of substituted pyridines also make them attractive for applications in materials chemistry. Nicotinonitrile derivatives, in particular, have been investigated for their potential use in nonlinear optical (NLO) materials and as components of organic light-emitting diodes (OLEDs).

The pyridine ring, being an electron-deficient aromatic system, can be functionalized with electron-donating and electron-withdrawing groups to create molecules with large dipole moments and hyperpolarizabilities, which are key characteristics for NLO materials. The presence of the nitrile group, a strong electron-withdrawing group, and the potential to introduce a variety of substituents at the bromo and methylthio positions of this compound, provides a framework for tuning these electronic properties.

In the context of OLEDs, substituted pyridines can be used as electron-transporting materials, hole-transporting materials, or as fluorescent emitters. The ability to synthesize a wide range of derivatives from a common intermediate like this compound allows for the systematic investigation of structure-property relationships and the optimization of material performance for specific applications in electronic devices. Although specific applications of this compound in materials science are not extensively documented, the broader class of substituted pyridines and nicotinonitriles shows significant promise in this field.

| Application Area | Relevant Properties of Pyridine Derivatives | Potential Role of this compound |

|---|---|---|

| Nonlinear Optics (NLO) | Large dipole moments and hyperpolarizabilities. | Precursor to molecules with tailored electronic properties through functionalization. |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting, hole-transporting, or emissive properties. | Building block for novel materials with tunable photophysical and electronic characteristics. |

Future Directions in the Academic Research of 6 Bromo 4 Methylthio Nicotinonitrile

Exploration of Novel and Sustainable Synthetic Routes

Future synthetic research will likely pivot towards greener and more efficient methodologies, aligning with the 12 Principles of Green Chemistry. mdpi.comepa.gov This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.netnih.gov

Key research avenues include:

C-H Functionalization: A significant advancement would be the development of synthetic routes based on direct C-H functionalization. thieme-connect.combeilstein-journals.org Instead of building the pyridine (B92270) ring from acyclic precursors, this "atom economy" approach would involve creating the core structure or adding substituents by directly activating and transforming existing carbon-hydrogen bonds on a simpler pyridine precursor. acs.orgeurekaselect.com This strategy reduces the number of synthetic steps and minimizes the generation of stoichiometric waste.

Photocatalysis and Electrosynthesis: The use of visible-light photocatalysis offers a sustainable approach to drive chemical reactions. acs.org Future studies could explore photocatalytic methods for the cyclization steps to form the pyridine ring or for late-stage functionalization, using light as a traceless reagent to generate reactive intermediates under mild conditions. organic-chemistry.org

Use of Renewable Feedstocks and Greener Solvents: Research into constructing the nicotinonitrile scaffold from biomass-derived starting materials is a long-term goal for sustainability. nih.gov In the short term, replacing traditional volatile organic solvents with safer, bio-based alternatives or even developing solvent-free reaction conditions will be a critical area of focus. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Traditional Approach | Future Sustainable Approach | Key Advantages of Future Approach |

|---|---|---|---|

| Core Synthesis | Multi-step condensation reactions from acyclic precursors. | Single-step C-H activation/annulation on a pyridine core. beilstein-journals.orgacs.org | Higher atom economy, fewer steps, reduced waste. |

| Energy Input | Thermal heating, often requiring high temperatures. | Visible-light photocatalysis or electrochemistry. acs.org | Mild reaction conditions, improved energy efficiency, novel reactivity. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) or polar aprotics (e.g., DMF). | Bio-based solvents (e.g., 2-MeTHF), ionic liquids, or solvent-free conditions. mdpi.com | Reduced environmental impact, improved safety. |

| Reagents | Use of stoichiometric, often hazardous, reagents. | Catalytic systems using earth-abundant metals or organocatalysts. | Lower toxicity, reduced cost, catalytic turnover. |

Investigation of Underexplored Reaction Pathways

The unique arrangement of three distinct functional groups on the 6-Bromo-4-(methylthio)nicotinonitrile ring system offers a multitude of opportunities for derivatization that remain largely unexplored. Future research will focus on selectively targeting these sites to build molecular complexity and generate novel compound libraries.

Bromo Group Functionalization: The C6-bromo substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura reactions are well-established for bromo-pyridines, nih.govresearchgate.net future work should systematically explore a wider range of modern coupling methodologies. This includes Sonogashira coupling to introduce alkyne moieties, Buchwald-Hartwig amination for C-N bond formation, and C-H activation-based couplings. A particularly novel direction would be the use of photostimulated or metal-free coupling conditions, such as the radical coupling of Grignard reagents with bromopyridines initiated by purple light. organic-chemistry.org

Methylthio Group Transformations: The methylthio group at the C4-position is far from a passive spectator. Future research should investigate its oxidation to the corresponding sulfoxide (B87167) and sulfone. This transformation would dramatically alter the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity. chemaxon.com Furthermore, the methylthio group can be a target for displacement reactions, potentially using nickel-based catalysts to replace it with various alkyl or aryl groups, providing an alternative route to C-C bond formation. acs.orgsemanticscholar.org

Nitrile Group Cycloadditions: The nitrile group is often used as a precursor to amines or carboxylic acids. However, its participation in cycloaddition reactions is an advanced and underexplored field. nih.govmit.edu Future academic efforts could investigate the potential of the nitrile moiety in this compound to act as a dienophile or enophile in intramolecular [4+2] or [2+2+2] cycloadditions to construct novel, complex polycyclic and fused heterocyclic systems. acsgcipr.org

Table 2: Potential Derivatization Pathways

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| C6-Bromo | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) nih.gov | C6-Aryl derivative |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | C6-Alkynyl derivative | |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst | C6-Amino derivative | |

| Photo-induced Radical Coupling | Grignard reagents, purple light organic-chemistry.org | C6-Alkyl/Aryl derivative | |

| C4-Methylthio | Oxidation | m-CPBA, H₂O₂ | C4-Sulfoxide or C4-Sulfone |

| Nickel-Catalyzed Displacement | Grignard reagents, Ni catalyst (e.g., Ni(dppp)Cl₂) acs.org | C4-Alkyl/Aryl derivative | |

| C3-Nitrile | Hydrolysis | Acid or base | C3-Carboxylic acid |

| Reduction | LiAlH₄, H₂/Catalyst | C3-Aminomethyl derivative |

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and rationalizing experimental outcomes. The application of advanced modeling techniques to this compound and its derivatives is a critical future direction.

Property Prediction: Density Functional Theory (DFT) can be employed to calculate a wide range of molecular properties before synthesis is attempted. nih.gov This includes predicting fundamental electronic characteristics like HOMO-LUMO energy gaps, which relate to reactivity and optical properties. researchgate.net DFT can also predict spectroscopic data, such as NMR chemical shifts, to aid in the structural confirmation of newly synthesized derivatives. acs.orgresearcher.lifeacs.org

Mechanism Elucidation: For the novel synthetic and functionalization reactions proposed, computational modeling can provide deep mechanistic insight. By calculating the energies of intermediates and transition states, researchers can understand why a reaction proceeds with a certain regioselectivity, optimize reaction conditions for higher yields, and even predict whether a proposed but untested reaction is likely to be feasible.

Machine Learning Approaches: As more derivatives are synthesized and characterized, machine learning (ML) models can be trained on this data. These models can then predict the properties of vast virtual libraries of related compounds much faster than traditional DFT methods, enabling high-throughput virtual screening to identify derivatives with desired characteristics. mit.edu

Table 3: Application of Computational Modeling

| Research Goal | Computational Method | Predicted Parameters/Outcomes |

|---|---|---|

| Predict Reactivity | DFT, NBO Analysis | HOMO/LUMO energies, atomic charges, pKa values acs.org |

| Confirm Structure | DFT-GIAO | ¹H and ¹³C NMR chemical shifts chemaxon.com |

| Elucidate Mechanism | Transition State Theory, IRC calculations | Reaction energy profiles, activation barriers, intermediate structures |

| Virtual Screening | Machine Learning (e.g., MEHnet) mit.edu | Electronic properties, polarizability, dipole moments for large libraries |

Integration with Flow Chemistry and Automated Synthesis

Translating the synthesis of this compound and its derivatives from traditional batch reactors to modern automated systems represents a significant leap in efficiency, safety, and scalability.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety when handling hazardous reagents or exothermic reactions. uc.ptacs.org Future research should focus on developing a multi-step, continuous flow process for the synthesis of the core molecule and its subsequent derivatization, potentially integrating in-line purification and analysis steps. thieme-connect.comresearchgate.net

Automated Synthesis Platforms: To rapidly explore the chemical space around this scaffold, automated synthesis platforms can be utilized. imperial.ac.uksigmaaldrich.com By combining robotic liquid and solid handling with software-controlled reaction sequences, libraries of derivatives can be generated based on the pathways outlined in section 7.2. researchgate.netresearchgate.net This high-throughput approach is essential for generating compounds for screening programs in materials science or drug discovery. vapourtec.com

Table 4: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Synthesis | Flow Synthesis | Advantages of Flow |

|---|---|---|---|

| Scalability | Difficult; requires re-optimization for different scales. | Simple; achieved by running the system for a longer time. | Easier scale-up from lab to production. |

| Safety | Poor heat dissipation; risk of thermal runaway. | Excellent heat exchange; small reaction volumes minimize risk. | Safer handling of exothermic reactions and hazardous intermediates. |

| Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. | Higher reproducibility and potentially higher yields/selectivity. |

| Integration | Difficult to integrate multiple steps and purification. | Amenable to multi-step, sequential operations with in-line workup. uc.pt | Increased efficiency and automation potential. |

Development of New Analytical and Characterization Methodologies

While standard analytical techniques are sufficient for basic characterization, future in-depth research will necessitate the development and application of more advanced and specialized methodologies to fully understand the structure, purity, and properties of this compound and its progeny.

Advanced NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, advanced two-dimensional techniques like HMBC and HSQC will be crucial for the unambiguous structural assignment of complex derivatives. ipb.ptresearchgate.net A particularly novel area of investigation would be the use of ³³S NMR spectroscopy. Although challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, this technique could provide direct insight into the electronic environment of the sulfur atom, especially upon its oxidation to sulfoxide and sulfone states. mdpi.com

High-Resolution Chromatography: The synthesis of derivatives may lead to complex mixtures containing regioisomers or closely related byproducts. Future work should focus on developing highly specific analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), to ensure the separation and quantification of all components with high fidelity. helixchrom.comhelixchrom.com

Mass Spectrometry and Ion Mobility: High-Resolution Mass Spectrometry (HRMS) is essential for confirming elemental composition. Future studies could employ tandem MS (MS/MS) to systematically investigate the fragmentation pathways of the molecule and its derivatives. This data is invaluable for identifying unknown metabolites or degradation products. Coupling mass spectrometry with ion mobility spectrometry could even allow for the gas-phase separation of structural isomers that are difficult to resolve by chromatography alone. hovione.com

Table 5: Advanced Analytical Techniques and Their Future Applications

| Technique | Application | Information Gained |

|---|---|---|

| ³³S NMR Spectroscopy | Probing the sulfur electronic environment. mdpi.com | Direct evidence of oxidation state (thioether, sulfoxide, sulfone). |

| 2D NMR (HMBC, HSQC) | Unambiguous structure elucidation of complex derivatives. ipb.pt | Through-bond C-H and N-H correlations, resolving structural ambiguity. |

| Supercritical Fluid Chromatography (SFC) | Separation of chiral derivatives or isomers. | High-resolution separation with reduced solvent waste compared to HPLC. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis and structural confirmation. | Characteristic fragmentation patterns for subclass identification. |

| Ion Mobility-Mass Spectrometry | Separation of gas-phase isomers. hovione.com | Differentiation of compounds with identical mass but different shapes. |

Q & A

Q. What synthetic routes are effective for preparing 6-Bromo-4-(methylthio)nicotinonitrile, and how can regioselectivity be ensured?

A common approach involves nucleophilic substitution or coupling reactions. For example, methylthio groups can be introduced via reaction of brominated precursors with sodium thiomethoxide under reflux. Triethylamine is often used as a base to deprotonate intermediates, and absolute ethanol as a solvent (e.g., reflux for 3 hours). Post-reaction purification via crystallization or column chromatography ensures product integrity. Regioselectivity is confirmed using NMR to verify substitution patterns at the 4- and 6-positions .

Q. How can NMR spectroscopy confirm the structural identity of this compound?

Key NMR signals include:

- A singlet for the methylthio group (δ ~2.4–2.6 ppm in NMR).

- Doublets for aromatic protons adjacent to bromine (δ ~7.2–8.5 ppm), with coupling constants indicating para-substitution.

- NMR peaks for nitrile (~115–120 ppm) and quaternary carbons adjacent to bromine (~150–160 ppm). Discrepancies in integration or unexpected splitting may indicate impurities or regioisomers .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in a cool, dry place away from ignition sources (e.g., open flames).

- In case of inhalation, move to fresh air and seek medical attention.

- Follow waste disposal guidelines for halogenated nitriles to minimize environmental release .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., ) are analyzed to determine intermolecular interactions (e.g., π-π stacking) and confirm substituent positions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How should researchers resolve contradictions between elemental analysis and spectroscopic data for halogenated nicotinonitriles?

- Cross-validate using complementary techniques:

- Mass spectrometry (MS) to confirm molecular ion peaks (e.g., at m/z 251 for CHBrFN).

- High-resolution MS or isotopic patterns (e.g., doublets).

- Repeat elemental analysis under controlled conditions to address discrepancies (e.g., ±0.3% tolerance for carbon content) .

Q. What methodologies assess the environmental and toxicological risks of this compound?

- In vitro assays : Evaluate antimicrobial activity (e.g., MIC values against bacterial strains) to gauge bioactive potential.

- Provisional toxicity assessment : Follow U.S. EPA frameworks for reference doses (RfD) and carcinogenicity classification (Group D: not classifiable).

- Environmental persistence : Study hydrolysis rates and bioaccumulation potential using OECD guidelines .

Q. How does the methylthio group influence the reactivity of this compound in cross-coupling reactions?

The methylthio group acts as a directing group, facilitating Suzuki-Miyaura couplings at the 6-bromo position. However, its electron-donating nature may reduce electrophilicity compared to chloro or trifluoromethyl analogs. Optimization of catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) is critical for achieving high yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。